molecular formula C18H20ClNO2S B2846734 2-(2-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2309774-68-1

2-(2-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2846734
CAS No.: 2309774-68-1
M. Wt: 349.87
InChI Key: PYBFTRPRBHCMLC-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a structurally complex molecule featuring:

  • A 2-chlorophenyl group attached to an acetamide backbone.
  • A tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-3-yl moiety.
  • A methylene linker bridging the THP ring and the acetamide nitrogen.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-16-4-2-1-3-14(16)11-17(21)20-13-18(6-8-22-9-7-18)15-5-10-23-12-15/h1-5,10,12H,6-9,11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFTRPRBHCMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs, their distinguishing features, and evidence-based insights:

Compound Name / ID Key Structural Features Physicochemical/Biological Notes Source Evidence
Target Compound : 2-(2-Chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide - 2-Chlorophenyl
- THP-thiophen-3-yl hybrid
- Acetamide linker
Likely moderate lipophilicity due to THP and thiophene; potential for CNS penetration N/A (Hypothetical)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide - 4-Chlorophenyl
- Thio-linked pyridine core
- Styryl substituents
High yield (85%); pale orange crystals; potential for π-π stacking due to styryl groups
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 4-Chlorophenyl
- Thieno-pyrimidinone core
- Sulfanyl bridge
Enhanced hydrogen bonding via sulfanyl group; ZINC2719985 (ZINC database entry)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - 3,4-Dichlorophenyl
- Pyrazolone ring
- Planar amide group
Three conformers in asymmetric unit; dihedral angles (44.5–77.5°) impact crystallinity
Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride - 2-Chlorophenyl
- Thieno-pyridine core
- Ester moiety
Increased solubility via hydrochloride salt; potential for ionic interactions
N-[amino(imino)methyl]-2-[2-(2-chlorophenyl)-4-(4-propoxyphenyl)-3-thienyl]acetamide - 2-Chlorophenyl
- Propoxyphenyl-thiophene hybrid
- Guanidine-like substituent
High lipophilicity (propoxyphenyl); DrugBank-listed gene interactions

Substitution Patterns and Bioactivity

  • Chlorophenyl Position: 2-Chlorophenyl (target compound) vs.
  • Heterocyclic Cores: THP-thiophene (target) vs. thieno-pyrimidinone () or thieno-pyridine (): The THP ring confers conformational flexibility, while fused thieno-heterocycles enhance rigidity and π-stacking capacity .
  • Functional Groups: Sulfanyl bridges () facilitate hydrogen bonding and metal coordination, contrasting with the target compound’s ether-linked THP ring .

Physicochemical and Crystallographic Insights

  • Crystallinity : highlights conformational flexibility in dichlorophenyl-pyrazolone acetamides, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This variability impacts packing efficiency and melting points .
  • Hydrogen Bonding : Sulfanyl and amide groups in analogs like ’s compound promote dimerization via N–H⋯O/S interactions, which could enhance thermal stability .

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